二乙二肟

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

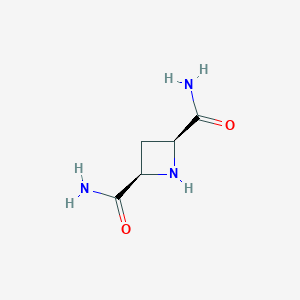

Ethanedial, also known as ethylene glycol dioxime, is an organic compound with the molecular formula C2H6N2O2. It is a colorless, hygroscopic, and water-soluble liquid. It is primarily used in the synthesis of other organic compounds, as well as in the production of pharmaceuticals and agrochemicals. It is also used as a reagent in the synthesis of heterocyclic compounds and in the synthesis of polymers.

科学研究应用

制氢催化

二乙二肟衍生物,尤其是钴二乙二肟,因其在制氢中的潜在催化作用而受到研究。 二乙二肟配体的修饰可以改变中心金属离子的电子密度,这对在较低还原电位和更碱性溶剂环境中的催化至关重要 。这项研究对于开发用于可再生能源储存的经济高效的催化剂具有重要意义。

穆斯堡尔谱学

铁-双-二乙二肟和铁-三-二乙二肟配合物已通过穆斯堡尔谱学等技术合成和表征。这些配合物作为生物体系的模型,并用作分析试剂。 它们还在化学过程中充当催化剂,证明了二乙二肟在研究 Fe–N 供体-受体相互作用和铁的自旋态方面的重要性 .

金属配合物的合成

二乙二肟用于合成金属配合物,例如与镍、铜和钴的配合物。这些配合物的应用范围从材料化学到生物体系。 合成的邻二酮肟及其金属配合物通过各种分析方法进行表征,突出了二乙二肟在配位化学中的作用 .

分析化学

二乙二肟用于钴、镍和钯等金属的光度测定。 它与这些金属形成配合物的能力使其成为分析程序中宝贵的试剂,有助于金属离子的准确定量和检测 .

环境化学

在环境化学中,二乙二肟的衍生物因其在减少碳排放和替代能源中的作用而受到探索。 该化合物在创建有利于适当金属-质子键强度的配体环境中的应用对于与能量转换相关的催化至关重要 .

生物化学

二乙二肟的生物化学应用包括用作研究酶抑制和激活的模型。 它与某些酶底物的结构相似,使研究人员能够研究酶促反应的结合相互作用和机制 .

材料科学

在材料科学中,基于二乙二肟的框架因其在创建具有特定性能的新型材料中的潜力而受到研究。 这些材料可能在电子、光子学以及传感器方面有应用,证明了二乙二肟在材料合成中的多功能性 .

食品技术

虽然与二乙二肟没有直接关系,但其结构类似物和衍生物正在研究用于食品技术中的应用。 例如,用生物聚合物改性的明胶基生物降解包装表现出食品保存的特性,是一个可能涉及与二乙二肟相关的化合物的领域 .

安全和危害

未来方向

Oximes, including Ethanedial, dioxime, are valuable synthetic building blocks with reactivity modes that enable their use in diverse methodologies, from cycloadditions to bioconjugation . Future directions in the use of oximes may include the development of new methodologies based on oxime starting materials, as well as the exploration of their use in dynamic materials, energetic materials, and biocatalytic oxime reductions .

作用机制

Target of Action

Glyoxime, also known as Ethanedial, dioxime or Glyoxaldioxime, is a type of organic compound known as an oxime. Oximes are commonly used as ligands and sequestering agents for metal ions . The primary targets of Glyoxime are therefore likely to be metal ions in biological systems.

Mode of Action

The interaction of Glyoxime with its targets involves the formation of coordination complexes. This occurs when the Glyoxime molecule, acting as a ligand, donates a pair of electrons to a metal ion, forming a coordinate covalent bond . The resulting changes depend on the specific metal ion involved and the biological context, but can include alterations in the metal ion’s reactivity, solubility, and biological activity.

Biochemical Pathways

Glyoxime is related to the Glyoxylate cycle, a variation of the tricarboxylic acid cycle, which is an anabolic pathway occurring in plants, bacteria, protists, and fungi . The Glyoxylate cycle centers on the conversion of acetyl-CoA to succinate for the synthesis of carbohydrates . .

生化分析

Biochemical Properties

Glyoxime has been found to interact with various enzymes and proteins. For instance, it has been reported to act as an uncompetitive inhibitor for the enzyme lysozyme, with a Ki value in the micromolar range . This suggests that Glyoxime may have the ability to modulate the activity of certain enzymes, potentially influencing biochemical reactions within the cell .

Cellular Effects

Studies have shown that Glyoxime can have significant effects on cellular processes. For example, it has been found to inhibit the activity of lysozyme, an enzyme involved in the immune response . This suggests that Glyoxime could potentially influence cell function, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known to interact with enzymes such as lysozyme, potentially influencing their activity . This could involve binding interactions with these biomolecules, leading to enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of Glyoxime can change over time in laboratory settings. For instance, studies have shown that at low concentrations, Glyoxime can cause considerable inhibition of enzyme activity, but at high concentrations, it can lead to a decrease in the tertiary fold of the lysozyme . This suggests that Glyoxime may have long-term effects on cellular function, potentially influencing the stability and degradation of certain proteins .

Metabolic Pathways

Glyoxime is likely involved in various metabolic pathways. For instance, it is known to interact with the enzyme lysozyme, suggesting a role in the immune response . Detailed information on the specific metabolic pathways that Glyoxime is involved in, including any enzymes or cofactors it interacts with, is currently lacking.

属性

| { "Design of the Synthesis Pathway": "The synthesis of Ethanedial, dioxime can be achieved through a multi-step reaction pathway that involves the conversion of several starting materials into the final product.", "Starting Materials": ["Ethanedial", "Hydroxylamine hydrochloride", "Sodium hydroxide", "Water"], "Reaction": ["Step 1: Dissolve hydroxylamine hydrochloride in water to form a solution.", "Step 2: Add sodium hydroxide to the solution to raise the pH to around 8-9.", "Step 3: Add ethanedial to the solution and stir for several hours.", "Step 4: The reaction mixture will form a precipitate which can be collected by filtration.", "Step 5: Wash the precipitate with water and dry it to obtain Ethanedial, dioxime as a white solid."] } | |

CAS 编号 |

557-30-2 |

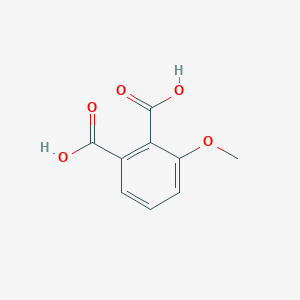

分子式 |

C2H4N2O2 |

分子量 |

88.07 g/mol |

IUPAC 名称 |

(NZ)-N-[(2Z)-2-hydroxyiminoethylidene]hydroxylamine |

InChI |

InChI=1S/C2H4N2O2/c5-3-1-2-4-6/h1-2,5-6H/b3-1-,4-2- |

InChI 键 |

LJHFIVQEAFAURQ-CCAGOZQPSA-N |

手性 SMILES |

C(=N\O)\C=N/O |

SMILES |

C(=NO)C=NO |

规范 SMILES |

C(=NO)C=NO |

同义词 |

Ethanedial 1,2-Dioxime; _x000B_Ethanedial Dioxime; Glyoxal Dioxime; Ethanedione Dioxime; NSC 18263; Pik-off |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-methoxy-N-[2-nitro-5-(phenylthio)phenyl]acetamide](/img/structure/B48664.png)

![Pyrimido[4,5-d]pyrimidin-2(1H)-one](/img/structure/B48667.png)

![2-Ethyl-5-methoxybicyclo[2.2.1]heptane](/img/structure/B48673.png)